molecular formula C18H19NO4 B13201862 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid

Cat. No.: B13201862
M. Wt: 313.3 g/mol
InChI Key: OSLBARSTGXFTGH-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is an organic compound with the molecular formula C18H19NO4. This compound is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a trimethylbenzoic acid core. It is a derivative of benzoic acid and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid typically involves the following steps:

    Formation of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced by reacting benzyl chloroformate with an amine under basic conditions.

    Attachment to Trimethylbenzoic Acid: The resulting benzyloxycarbonyl-protected amine is then coupled with 2,4,6-trimethylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the benzyloxycarbonyl group can yield the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Free amines.

    Substitution: Substituted benzyloxycarbonyl derivatives.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under certain conditions, releasing the active amine. This amine can then interact with enzymes or receptors, modulating their activity. The pathways involved include enzymatic hydrolysis and subsequent interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid: Similar structure but with a methoxy group.

    (3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium: Contains a diazonium group instead of the trimethylbenzoic acid core.

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is unique due to its trimethylbenzoic acid core, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where steric hindrance and electronic effects are important.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2,4,6-trimethyl-3-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C18H19NO4/c1-11-9-12(2)16(13(3)15(11)17(20)21)19-18(22)23-10-14-7-5-4-6-8-14/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

OSLBARSTGXFTGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)C)NC(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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